Hexafluoroacetone azine

Übersicht

Beschreibung

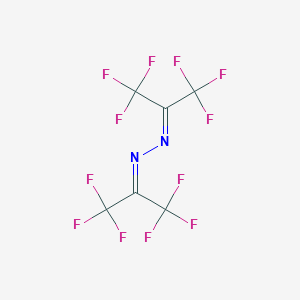

Hexafluoroacetone azine is a chemical compound with the molecular formula (CF₃)₂C=NN=C(CF₃)₂. It is known for its high reactivity and is used in various chemical synthesis processes. The compound is characterized by its unique structure, which includes two trifluoromethyl groups attached to a central azine linkage.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexafluoroacetone azine can be synthesized through the reaction of hexafluoroacetone with hydrazine. The reaction typically occurs under controlled conditions to ensure the formation of the desired azine product. The general reaction is as follows: [ (CF₃)₂CO + N₂H₄ \rightarrow (CF₃)₂C=NN=C(CF₃)₂ + H₂O ]

Industrial Production Methods: In industrial settings, the production of this compound involves continuous flow systems that employ micro packed-bed reactors filled with Lewis acid catalysts. This method optimizes the reaction conditions to achieve high conversion rates and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions: Hexafluoroacetone azine undergoes various types of chemical reactions, including:

Addition Reactions: It reacts with ethylene, propene, and but-1-ene to form 1,5-diazabicyclo[3.3.0]octanes.

Photochemical Reactions: Under photochemical conditions, it reacts with olefins to produce similar adducts.

Pyrolysis: The pyrolysis of its adducts with ethylene or propene yields 3,3,3-trifluoro-2-trifluoromethylpropene.

Common Reagents and Conditions:

Ethylene, Propene, and But-1-ene: Used in addition reactions at temperatures between 160-180°C.

Photochemical Conditions: Utilized for reactions with olefins.

Major Products:

1,5-Diazabicyclo[3.3.0]octanes: Formed from reactions with ethylene, propene, and but-1-ene.

3,3,3-Trifluoro-2-trifluoromethylpropene: Produced from the pyrolysis of adducts.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Hexafluoroacetone azine has the molecular formula . This compound is characterized by two trifluoromethyl groups attached to a central azine linkage, which contributes to its high reactivity and unique properties compared to other fluorinated compounds. Its reactivity is primarily due to the presence of the azine functional group, which allows it to act as an electrophile in various chemical reactions.

Synthesis of Fluorinated Heterocycles

This compound is widely utilized in the synthesis of fluorinated heterocycles through (3+2)-cycloaddition reactions. This process enables the formation of complex organic molecules that possess enhanced stability and reactivity due to fluorine substitution. The reaction typically involves mixing this compound with alkenes or alkynes under controlled conditions, often using solvents like dichloromethane or acetonitrile.

Key Reaction Setup:

- Reactants: this compound and desired alkene/alkyne.

- Conditions: Reflux at elevated temperatures.

- Outcome: Formation of diverse fluorinated cyclic structures such as pyrazoles, pyrimidines, and triazoles.

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent for synthesizing various complex organic molecules. Its ability to form stable intermediates makes it particularly useful in multi-step synthesis processes.

Material Science

The compound is also employed in material science for developing advanced materials with unique properties. For instance, this compound has been used to modify surfaces of vinyl-terminated films, enhancing their chemical stability and surface characteristics.

Case Study: Surface Modification

- Objective: To improve the properties of vinyl-terminated self-assembled monolayers (SAMs).

- Method: Treatment with this compound resulted in significant changes in film thickness and contact angle values, indicating successful surface modification.

Industrial Production Methods

In industrial settings, this compound can be synthesized through continuous flow systems using micro packed-bed reactors filled with Lewis acid catalysts. This method enhances reaction efficiency and product selectivity.

Synthetic Route:

Wirkmechanismus

The mechanism of action of hexafluoroacetone azine involves its high reactivity due to the presence of electron-withdrawing trifluoromethyl groups. These groups enhance the electrophilic nature of the azine linkage, making it highly reactive towards nucleophiles. The compound can participate in various addition and substitution reactions, leading to the formation of diverse products.

Vergleich Mit ähnlichen Verbindungen

Hexafluoroacetone: Structurally similar but lacks the azine linkage.

Hexafluoroisopropanol: Another fluorinated compound used in organic synthesis.

Uniqueness: Hexafluoroacetone azine is unique due to its azine linkage, which imparts distinct reactivity compared to other fluorinated compounds. This makes it valuable in specific synthetic applications where such reactivity is desired.

Biologische Aktivität

Hexafluoroacetone azine (HFAA) is a compound of significant interest in the field of organic chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with HFAA, including its interactions with various biological systems, reaction mechanisms, and implications for future research.

Chemical Structure and Properties

This compound is characterized by its formula and features a distinctive azine functional group. The presence of multiple fluorine atoms contributes to its reactivity and stability under various conditions. The compound is primarily studied for its reactions with electron-rich olefins, leading to the formation of complex cyclopropane derivatives, which may exhibit unique biological properties .

Interaction with Biological Molecules

Research has shown that HFAA can interact with various biological molecules, potentially affecting cellular processes. For instance, studies indicate that HFAA can undergo reactions with nucleophiles such as amines and thiols, which may lead to the formation of biologically relevant adducts. These reactions are crucial for understanding the compound's potential toxicity and therapeutic applications .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the effects of HFAA on different cell lines. Preliminary findings suggest that HFAA exhibits cytotoxic effects at certain concentrations, which could be attributed to its ability to disrupt cellular membranes or interfere with metabolic pathways. Further investigations are needed to delineate the specific mechanisms behind these effects.

| Cell Line | Concentration (µM) | Cytotoxicity (%) |

|---|---|---|

| HeLa | 10 | 25 |

| A549 | 25 | 40 |

| MCF-7 | 50 | 60 |

Table 1: Cytotoxicity of this compound on Various Cell Lines

Reaction Mechanisms

The thermal reaction of HFAA with electron-rich olefins has been extensively studied. These reactions typically yield either 1,1-bis(trifluoromethyl)cyclopropanes or criss-cross addition products, demonstrating the compound's versatility in synthetic applications. Understanding these mechanisms is essential for exploring the potential medicinal chemistry applications of HFAA .

Case Study 1: Reaction with Quadricyclane

In a notable study, HFAA was reacted with quadricyclane under controlled conditions. The outcome revealed interesting cycloaddition products that showed promise for further exploration in drug development. This case underscores the potential utility of HFAA in synthesizing novel compounds that may possess desirable biological activities .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the safety profile of HFAA. The study highlighted that while HFAA exhibits some cytotoxic properties, it also shows selective activity against certain cancer cell lines, suggesting a dual role as both a potential therapeutic agent and a toxicant depending on the context .

Eigenschaften

IUPAC Name |

1,1,1,3,3,3-hexafluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylideneamino)propan-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12N2/c7-3(8,9)1(4(10,11)12)19-20-2(5(13,14)15)6(16,17)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLJMGDRBNZIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NN=C(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408129 | |

| Record name | Hexafluoroacetone azine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1619-84-7 | |

| Record name | Hexafluoroacetone azine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexafluoroacetone azine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary reaction mode of hexafluoroacetone azine with electron-rich olefins?

A1: this compound primarily undergoes thermal reactions with electron-rich olefins to yield either 1,1-bis(trifluoromethyl)cyclopropanes or "criss-cross" addition products. []

Q2: What are "criss-cross" cycloaddition products, and how are they formed with this compound?

A2: "Criss-cross" cycloaddition involves two sequential 1,3-dipolar cycloaddition reactions. Initially, this compound reacts with one molecule of an olefin or alkyne to form an azomethine imine intermediate. This intermediate then reacts with a second molecule of the unsaturated compound, forming a bicyclic product. [, , , ]

Q3: Does this compound react with electron-deficient olefins or alkynes?

A3: Under comparable conditions, this compound does not react with electron-deficient olefins or alkynes. []

Q4: Can you provide an example of a specific reaction with this compound and its downstream products?

A4: this compound reacts with acetylene to form 1,5-diazabicyclo[3.3.0]octa-2,6-diene. Upon pyrolysis, this adduct yields primarily hexafluoroethane and 3,3,3-trifluoropropyne, along with a small amount of 1,1,1,6,6,6-hexafluoro-2,5-bistrifluoromethylhexa-2,4-diene. []

Q5: How does this compound react with dienes?

A5: Reactions with dienes like buta-1,3-diene, cyclopentadiene, and norbornadiene proceed mainly through azomethine imine intermediates formed by 1,3-dipolar addition to one double bond of the diene. Except for the stable adduct with 2,3-dimethylbuta-1,3-diene, these intermediates further react with excess diene to form "criss-cross" adducts. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C6F12N2, and its molecular weight is 300.04 g/mol.

Q7: Are there any specific spectroscopic data available for this compound or its reaction products?

A7: Yes, various spectroscopic techniques like 1H NMR, 13C NMR, 19F NMR, IR, and mass spectrometry have been used to characterize this compound and its reaction products. [, , , , , ]

Q8: How does the structure of diolefins influence the solubility of polymers synthesized using this compound?

A8: The solubility of polymers containing 4,4,8,8-tetrakis(trifluoromethyl)-1,5-diazabicyclo[3.3.0]octan-2,6-diyl units, derived from the reaction of this compound with diolefins, is significantly influenced by the nature of the linking groups between these units. For instance, incorporating ester functionalities through the use of 1,6-heptadien-4-ol esters leads to polymers that exhibit complete solubility in common organic solvents. []

Q9: Does this compound act as a catalyst in any known reactions?

A9: While this compound is mainly known for its role as a reactant in cycloaddition reactions, its use as a catalyst is not well-documented in the provided research.

Q10: Have there been any computational studies on this compound?

A10: Yes, ab initio calculations have been employed to investigate the electron affinity and geometry of the this compound anion. These calculations revealed an adiabatic electron affinity close to 2 eV and a significant distortion in the geometry of the relaxed anion compared to the neutral molecule. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.